(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide
CAS No.:
Cat. No.: VC13591731
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO2S |
|---|---|
| Molecular Weight | 227.33 g/mol |
| IUPAC Name | (R)-N-(3-methoxyphenyl)-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C11H17NO2S/c1-11(2,3)15(13)12-9-6-5-7-10(8-9)14-4/h5-8,12H,1-4H3/t15-/m1/s1 |
| Standard InChI Key | FLKLYWNTOLRJAF-OAHLLOKOSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)NC1=CC(=CC=C1)OC |
| SMILES | CC(C)(C)S(=O)NC1=CC(=CC=C1)OC |
| Canonical SMILES | CC(C)(C)S(=O)NC1=CC(=CC=C1)OC |
Introduction
Synthesis and Preparation
Palladium-Catalyzed Coupling
The primary synthesis route involves a palladium-catalyzed coupling reaction between (R)-tert-butanesulfinamide and 3-methoxyphenyl bromide. Conducted in toluene with sodium hydroxide as a base, this method employs Pd₂(dba)₃ (dba = dibenzylideneacetone) and 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl as a ligand . The reaction proceeds at 90°C for 20 hours, achieving an 82% yield after silica gel chromatography purification. Key parameters are summarized in Table 1.
Table 1: Synthesis Conditions for (R)-N-(3-Methoxyphenyl) tert-Butanesulfinamide
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd₂(dba)₃ | |
| Ligand | 2-di-t-BuPhos | |
| Solvent | Toluene/water (10:0.3 v/v) | |
| Temperature | 90°C | |
| Reaction Time | 20 hours | |
| Yield | 82% |
Alternative Methods
Structural and Crystallographic Analysis
Molecular Geometry
X-ray crystallography reveals a planar sulfinamide group (S=O bond length: 1.492 Å) with a dihedral angle of 85.2° between the tert-butyl and 3-methoxyphenyl planes . The N–C(aryl) bond measures 1.416 Å, consistent with related N-aryl sulfinamides, and facilitates hydrogen bonding networks critical for crystal packing .
Hydrogen Bonding and Crystal Packing
In the solid state, molecules form one-dimensional chains via N–H⋯O (2.13 Å) and C–H⋯O (2.42 Å) interactions along the a-axis . This head-to-tail arrangement stabilizes the crystal lattice and mirrors patterns observed in racemic analogs .
Spectroscopic and Optical Properties
Nuclear Magnetic Resonance (NMR)
While explicit NMR data for the title compound is scarce, related sulfinamides exhibit characteristic shifts:
-
¹H NMR: tert-butyl protons resonate at δ 1.2–1.4 ppm; aryl protons appear as multiplet signals between δ 6.5–7.5 ppm .
-
¹³C NMR: The sulfinyl sulfur deshields adjacent carbons, with tert-butyl carbons near δ 22–25 ppm and the sulfinamide carbon at δ 55–60 ppm .
Optical Activity
The compound displays a specific rotation of [α]D = -2.6 (c 0.05, ethyl acetate), confirming its chiral nature. This optical purity is pivotal for its role in asymmetric synthesis .
Applications in Asymmetric Synthesis
Chiral Auxiliary in Amine Synthesis
(R)-N-(3-Methoxyphenyl) tert-butanesulfinamide enables diastereoselective additions to imines. For example, Grignard reagents add to its sulfinimine derivatives with >90% diastereomeric excess, yielding enantiomerically enriched amines after acidic deprotection .
Heterocycle Construction
The sulfinamide participates in cyclization reactions to form nitrogen heterocycles. Tsunoda’s reagent (cyanomethylenetributylphosphorane) facilitates 5-exo-dig cyclizations, producing pyrrolidines and piperidines with quaternary stereocenters . A notable application is the synthesis of (-)-crispine A, a tetrahydroisoquinoline alkaloid .
Table 2: Key Applications in Natural Product Synthesis
| Target Compound | Synthetic Role | Reference |
|---|---|---|
| (-)-Crispine A | Chiral auxiliary in cyclization | |
| (+)-α-Conhydrine | Stereocontrol in Grignard addition | |
| Lentiginosine | Intermediate for glycosidase inhibitors |
Comparative Analysis with Related Sulfinamides
(S)-Enantiomer and Racemic Forms
The (S)-enantiomer, though less studied, shows mirrored optical activity ([α]D = +2.6 under identical conditions) . Racemic mixtures crystallize in centrosymmetric space groups, lacking the helical chains seen in enantiopure forms .
Substituent Effects
Replacing the 3-methoxy group with electron-withdrawing groups (e.g., nitro) reduces nucleophilic addition rates but enhances imine stability, broadening substrate scope in hindered environments .
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